molecular formula C9H10N2O4S B12898786 2-(((2-Nitrophenyl)thio)amino)propanoic acid

2-(((2-Nitrophenyl)thio)amino)propanoic acid

Katalognummer: B12898786
Molekulargewicht: 242.25 g/mol
InChI-Schlüssel: FELSXTCZSJSHHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((2-Nitrophenyl)thio)amino)propanoic acid is an organic compound that features a nitrophenyl group attached to a thioamino propanoic acid backbone

Vorbereitungsmethoden

The synthesis of 2-(((2-Nitrophenyl)thio)amino)propanoic acid typically involves the reaction of 2-nitrothiophenol with an appropriate amino acid derivative under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioamide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

2-(((2-Nitrophenyl)thio)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further react to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(((2-Nitrophenyl)thio)amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the thioamino moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(((2-Nitrophenyl)thio)amino)propanoic acid include other nitrophenyl derivatives and thioamino acids. For example:

    2-Amino-3-(4-nitrophenyl)propanoic acid: This compound has a similar structure but with the nitrophenyl group in a different position, leading to different reactivity and applications.

    3-Amino-3-(2-nitrophenyl)propanoic acid: Another similar compound with variations in the amino and nitrophenyl groups, affecting its chemical and biological properties.

Eigenschaften

Molekularformel

C9H10N2O4S

Molekulargewicht

242.25 g/mol

IUPAC-Name

2-[(2-nitrophenyl)sulfanylamino]propanoic acid

InChI

InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)

InChI-Schlüssel

FELSXTCZSJSHHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.